

Investigating suitable alternatives to Tween 65 for emulsification in research

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Emulsifier Alternatives for Tween 65

For scientists and researchers in drug development and various fields of scientific inquiry, the selection of an appropriate emulsifier is a critical step in formulation development. **Tween 65**, or Polysorbate 65, is a well-established nonionic surfactant used to create stable oil-in-water (O/W) emulsions.[1] However, the quest for optimal formulation stability, biocompatibility, and performance necessitates a thorough investigation of suitable alternatives. This guide provides a comparative analysis of viable alternatives to **Tween 65**, supported by experimental data and detailed protocols to aid in your research.

Understanding Tween 65 and its Alternatives

Tween 65 is a polyoxyethylene derivative of sorbitan tristearate with a Hydrophilic-Lipophilic Balance (HLB) value of 10.5, making it effective for producing O/W emulsions.[1] When considering alternatives, it is crucial to evaluate their chemical structure, HLB value, and potential interactions within the formulation. Key alternatives include other polysorbates, sorbitan esters, lecithins, and sucrose esters.

Polysorbates (e.g., Tween 80): These are structurally similar to **Tween 65** and are widely used as emulsifiers. Tween 80 (Polysorbate 80), for instance, is derived from oleic acid and has a higher HLB value of 15, indicating greater hydrophilicity.[2]

Sorbitan Esters (e.g., Span 65): These are lipophilic emulsifiers with low HLB values. Span 65 (sorbitan tristearate) has an HLB of 2.1 and is often used in combination with high-HLB emulsifiers like **Tween 65** to improve the overall stability of O/W emulsions.[3] The manipulation of the Span/Tween ratio allows for the creation of emulsifying systems with a wide range of HLB values.[3]

Lecithin: A natural emulsifier derived from sources like soybeans and eggs, lecithin is a mixture of phospholipids.[1] It is a biocompatible and widely used emulsifier in the food and pharmaceutical industries.[1][4] Studies have shown that soy lecithin can produce stable oil-inwater emulsions, comparable to those made with polysorbates.[4][5]

Sucrose Esters: These are non-ionic surfactants synthesized from sucrose and fatty acids. They offer a wide range of HLB values, making them versatile for various emulsion types. Research suggests that sucrose esters can be effective emulsifiers, in some cases demonstrating superior performance to polysorbates in terms of lowering interfacial tension and enhancing thermal stability.

Comparative Performance Data

The selection of an emulsifier is often guided by its ability to produce stable emulsions with desired droplet sizes. The following tables summarize comparative data on the performance of **Tween 65** and its alternatives.

Emulsifie r	Oil Phase	Emulsifie r Concentr ation (% w/w)	Mean Particle Size (nm)	Polydispe rsity Index (PDI)	Zeta Potential (mV)	Referenc e
Polysorbat e 60	Rice Bran Oil	2.5	< 100	-	-	[6]
Soy Lecithin	-	-	-	-	-	[4][5]
Sucrose Ester (S- 1570)	Astaxanthi n in oil	-	143.5 ± 7.4	0.424 ± 0.062	-30.0 ± 2.2	[7]
Polysorbat e 60	Astaxanthi n in oil	-	139.7 ± 7.2	0.541 ± 0.093	-22.8 ± 2.6	[7]

Table 1: Comparison of Particle Size, PDI, and Zeta Potential. This table presents data on the physical characteristics of emulsions prepared with different emulsifiers. Lower particle size and PDI values generally indicate a more uniform and potentially more stable emulsion. The zeta potential provides insight into the electrostatic stability of the droplets.

Emulsifier	Oil Phase	Observation	Timeframe	Reference
Polysorbate 60	Various fat content (10-50%)	Stable and homogeneous, no creaming	9 hours	[4][5]
Soy Lecithin	Various fat content (10-50%)	Stable and homogeneous, no creaming	9 hours	[4][5]
Sucrose Ester	Coconut milk emulsion (5% fat)	Thermally stable, remarkably stable after freeze-thawing	-	[8]
Tween 60	Coconut milk emulsion (5% fat)	Thermally unstable, coalescence after heating	-	[8]

Table 2: Emulsion Stability Comparison. This table highlights the stability of emulsions formulated with different emulsifiers under various conditions.

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols are essential. Below are standardized methodologies for key experiments in emulsifier performance evaluation.

Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a high-speed homogenizer.

Materials:

- Oil phase (e.g., medium-chain triglycerides, mineral oil)
- Aqueous phase (deionized water)

- Emulsifier (Tween 65 or alternative)
- High-speed homogenizer (e.g., rotor-stator type)

Procedure:

- Prepare the aqueous phase by dissolving the desired concentration of the emulsifier in deionized water.
- Prepare the oil phase.
- Heat both the oil and aqueous phases separately to a specified temperature (e.g., 60-70 °C)
 to ensure all components are in a liquid state and to facilitate emulsification.
- Slowly add the oil phase to the aqueous phase while continuously mixing with the high-speed homogenizer at a specific speed (e.g., 5,000-10,000 rpm) for a defined period (e.g., 5-10 minutes).
- Continue homogenization for an additional period (e.g., 10-15 minutes) to ensure uniform droplet size distribution.
- Allow the emulsion to cool to room temperature while stirring gently.

Characterization of Emulsion Properties

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

- Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.[3]
- Equilibrate the sample to a controlled temperature (e.g., 25 °C).
- Measure the particle size and PDI using the DLS instrument.
- Perform measurements in triplicate and report the average values.

Instrument: Zeta potential analyzer.

Procedure:

- Dilute the emulsion with an appropriate medium (e.g., deionized water or a buffer of specific pH and ionic strength).[3]
- Inject the diluted sample into the measurement cell of the zeta potential analyzer.
- Apply an electric field and measure the electrophoretic mobility of the droplets.
- The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
- Perform measurements in triplicate and report the average values.

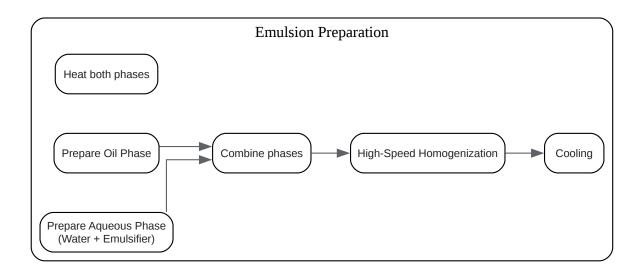
Evaluation of Emulsion Stability

Procedure:

- Transfer a known volume of the freshly prepared emulsion into a graduated cylinder or a transparent vial and seal it.
- Store the samples under controlled conditions (e.g., room temperature, elevated temperature).
- At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), visually inspect the emulsions for any signs of instability such as creaming (formation of a concentrated layer of droplets at the top), sedimentation, or phase separation.
- Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of the cream layer / Total height of the emulsion) \times 100

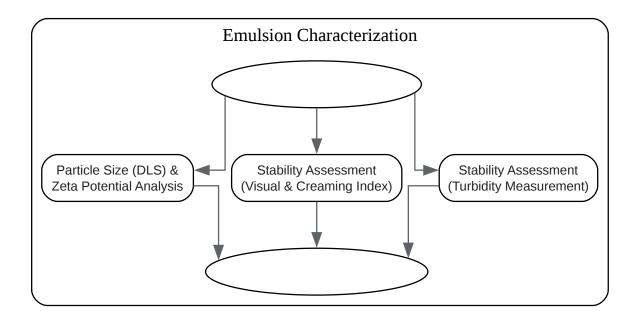
Instrument: UV-Vis Spectrophotometer.

Procedure:


 Dilute the emulsion with a suitable solvent (e.g., deionized water) to a concentration that falls within the linear range of the spectrophotometer.

- Measure the absorbance of the diluted emulsion at a specific wavelength (e.g., 600 nm)
 immediately after preparation and at regular intervals during storage.
- A decrease in turbidity over time can indicate emulsion instability due to droplet coalescence and creaming.[9][10]

Visualizing Experimental Workflows


To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.

Click to download full resolution via product page

Diagram 1: General workflow for oil-in-water emulsion preparation.

Click to download full resolution via product page

Diagram 2: Workflow for emulsion characterization and stability testing.

Conclusion

The selection of an appropriate emulsifier is a multifaceted process that requires careful consideration of various factors, including the desired emulsion properties, the chemical nature of the oil and aqueous phases, and regulatory requirements. While **Tween 65** is a reliable choice for many O/W emulsions, alternatives such as other polysorbates, lecithin, and sucrose esters offer a range of properties that may be more suitable for specific applications. The combination of different emulsifiers, such as Span and Tween, can also provide synergistic effects, leading to enhanced emulsion stability. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of these alternatives, leading to the development of robust and effective emulsified formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. essfeed.com [essfeed.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Effect of Oil Species on the Viscoelastic Behavior of a Surfactant Film Formed at the Oil/Water Interface PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- To cite this document: BenchChem. [Investigating suitable alternatives to Tween 65 for emulsification in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164928#investigating-suitable-alternatives-to-tween-65-for-emulsification-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com